7-(Methylthio)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one
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Overview
Description
7-(Methylthio)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is a complex organic compound with a unique structure that includes a pyrimidine ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methylthio)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one involves multiple steps. The starting materials typically include a pyrimidine derivative and a suitable oxazine precursor. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, the use of tetrahydro-2H-pyran-2-yl groups can be achieved through the reaction of pyran derivatives under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(Methylthio)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxazine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyrimidine or oxazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
7-(Methylthio)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may have potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-(Methylthio)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydropyran: A related compound with a similar pyran structure.
Propanenitrile, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-: Another compound with a tetrahydro-2H-pyran-2-yl group.
Uniqueness
7-(Methylthio)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is unique due to its fused pyrimidine and oxazine rings, which provide distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C15H21N3O4S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
7-methylsulfanyl-1-[(2R)-1-(oxan-2-yloxy)propan-2-yl]-4H-pyrimido[4,5-d][1,3]oxazin-2-one |
InChI |
InChI=1S/C15H21N3O4S/c1-10(8-21-12-5-3-4-6-20-12)18-13-11(9-22-15(18)19)7-16-14(17-13)23-2/h7,10,12H,3-6,8-9H2,1-2H3/t10-,12?/m1/s1 |
InChI Key |
BWOQMDXAVXUWJD-RWANSRKNSA-N |
Isomeric SMILES |
C[C@H](COC1CCCCO1)N2C3=NC(=NC=C3COC2=O)SC |
Canonical SMILES |
CC(COC1CCCCO1)N2C3=NC(=NC=C3COC2=O)SC |
Origin of Product |
United States |
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